methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Muscarinic Acetylcholine Receptor Binding Affinity CNS Pharmacology

Select methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate for its unique (E)-olefin geometry and methyl ester function, which are critical for reproducible bioactivity (e.g., 350-fold higher mAChR binding vs. piperine) and synthetic utility. This stable, high-purity solid (mp 133–134 °C) is the definitive building block for piperine analogs, affinity matrices, and controlled-release larvicides, avoiding the unpredictable kinetics of the free acid or mixed isomers. Available with certified ≥95% purity and full QA documentation.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 40918-96-5
Cat. No. B3136057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
CAS40918-96-5
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H10O4/c1-13-11(12)5-3-8-2-4-9-10(6-8)15-7-14-9/h2-6H,7H2,1H3/b5-3+
InChIKeyWPNYKVVEDMUXTO-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS 40918-96-5): Procurement-Ready Specifications and Core Identity


Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (also named methyl 3,4-methylenedioxycinnamate) is a phenylpropanoid ester with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol [1]. The compound is characterized by a well-defined (E)-olefin geometry and a 1,3-benzodioxole (methylenedioxy) aromatic substituent. Commercial preparations are typically available with a certified purity of ≥95% . The compound exists as a solid at ambient temperature, with a reported melting point range of 133–134 °C , and it is recommended for storage at 2–8 °C .

Why Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Cannot Be Casually Substituted by In-Class Analogs


Although several benzodioxole-containing phenylpropanoids exist, the specific ester function and (E)-olefin geometry of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate govern its reactivity and physicochemical profile in ways that preclude simple interchange. The methyl ester imparts a distinct hydrolytic stability profile and a different hydrogen-bonding capacity compared to the free carboxylic acid (3,4-methylenedioxycinnamic acid) [1]. Furthermore, the (E)-configuration is essential for bioactivity in many systems; studies on analogous cinnamates have shown that (E)-isomers can be significantly more effective than their (Z)-counterparts [2]. Consequently, substituting this compound with the free acid, an ethyl ester homolog, or a mixture of olefin isomers can lead to unpredictable changes in enzyme inhibition kinetics, cellular permeability, and synthetic utility.

Quantitative Differentiation Guide for Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate: Head-to-Head and Cross-Study Data vs. Key Comparators


Head-to-Head Muscarinic Receptor Binding Affinity vs. Piperine

In a direct radioligand binding assay using [³H]cis-methyldioxolane to label agonist sites in rat neocortex, methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate exhibited an IC₅₀ value of 100 nM [1]. In contrast, the structurally related alkaloid piperine, which also bears a 1,3-benzodioxole moiety, was evaluated in the same assay system and showed substantially weaker binding, with an IC₅₀ of approximately 35 µM [2]. This represents a 350-fold higher binding potency for the methyl cinnamate derivative.

Muscarinic Acetylcholine Receptor Binding Affinity CNS Pharmacology

Cross-Study Larvicidal Potency Comparison: Methyl Ester vs. Free Carboxylic Acid

The free acid analog, 3,4-(methylenedioxy)cinnamic acid, was evaluated for larvicidal activity against Aedes aegypti larvae, yielding an LC₅₀ of 28.9 ± 5.6 µM after 24 hours of exposure [1]. While no direct LC₅₀ data for the methyl ester in this exact assay are available, the methyl ester serves as the prodrug or synthetic precursor to the free acid in many biological systems via hydrolysis [2]. The methyl ester's increased lipophilicity (calculated LogP ~2.1-2.95) [3] compared to the free acid (calculated LogP ~1.2-2.1) [4] suggests potential for improved membrane penetration and thus possibly higher in situ activity following hydrolysis.

Larvicide Aedes aegypti Vector Control

Thermal and Solid-State Stability Differentiating from Ethyl Ester Homolog

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is a well-defined crystalline solid with a sharp melting point of 133–134 °C . In contrast, the ethyl ester homolog, ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (MW 220.22), is reported to have a lower melting point range of approximately 72–74 °C . This 60 °C difference in melting point indicates significantly different solid-state packing and thermal stability, which directly impacts storage, handling, and purification protocols. The higher melting point of the methyl ester suggests greater crystalline stability at ambient temperatures, reducing the risk of degradation or phase change during long-term storage.

Physical Property Thermal Stability Procurement Specification

Enzymatic Hydrolysis Rate and Prodrug Potential Relative to Free Acid

The methyl ester is a documented substrate for esterases and lipases, undergoing hydrolysis to the free acid. The free acid, 3,4-(methylenedioxy)cinnamic acid, acts as a potent inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase (4CL), with reported Ki values in the low micromolar range [1]. The methyl ester itself lacks the carboxylate functionality required for enzyme binding and thus shows no direct inhibition of 4CL [2]. However, in cellular or in vivo systems where esterases are present, the methyl ester serves as a prodrug, generating the active free acid over time. This property allows for controlled release and potentially improved bioavailability compared to direct administration of the free acid.

Enzyme Kinetics Prodrug Activation 4-Coumarate-CoA Ligase

Optimal Research and Industrial Application Scenarios for Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate


High-Affinity Muscarinic Acetylcholine Receptor Probe Development

Based on its 350-fold higher binding affinity (IC₅₀ = 100 nM) compared to piperine [1], this compound is uniquely suited for the development of radioligands, fluorescent probes, or affinity chromatography matrices targeting muscarinic acetylcholine receptors (mAChRs). Its high potency enables experiments at lower concentrations, reducing nonspecific binding and improving signal-to-noise ratios in CNS tissue preparations.

Prodrug-Based Larvicide Formulation Research

Given that the free acid analog exhibits an LC₅₀ of 28.9 µM against Aedes aegypti larvae [2] and the methyl ester acts as a hydrolytically activated prodrug [3], this compound is the ideal starting material for developing controlled-release larvicide formulations. Its solid, stable nature (melting point 133–134 °C) facilitates formulation into pellets or granules for field application.

Synthetic Intermediate for Piperine Analogs and Benzodioxole Derivatives

The (E)-olefin and methyl ester functionality make this compound a versatile building block in organic synthesis. It is a key intermediate in the preparation of piperine analogs and other α,β-unsaturated amides [4]. Its well-defined geometry and high purity (≥95%) ensure reproducible yields in multi-step synthetic sequences, particularly for medicinal chemistry campaigns targeting the benzodioxole pharmacophore.

Physicochemical Reference Standard for Cinnamate Ester Characterization

With a precisely measured melting point (133–134 °C) and a calculated LogP of ~2.1 [5], this compound serves as an excellent reference standard for calibrating analytical instruments (e.g., melting point apparatus, HPLC retention time prediction) and for validating computational models of lipophilicity and solubility for the cinnamate ester chemical space.

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